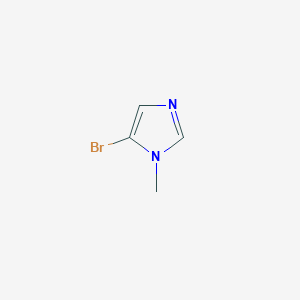
3,4-Dichlorobenzyl chloride
Overview
Description
3,4-Dichlorobenzyl chloride, also known as α,3,4-Trichlorotoluene, is an organic compound with the molecular formula Cl2C6H3CH2Cl . It has a molecular weight of 195.47 g/mol .
Synthesis Analysis
3,4-Dichlorobenzyl chloride can be synthesized by the ammoxidation of 2,4-dichlorobenzyl chloride . Another method involves the refluxing of 3,4-dichlorobenzoic acid with thionyl chloride .Molecular Structure Analysis
The IUPAC name for 3,4-Dichlorobenzyl chloride is 1,2-dichloro-4-(chloromethyl)benzene . The InChI string is InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 . The canonical SMILES string is C1=CC(=C(C=C1CCl)Cl)Cl .Chemical Reactions Analysis
While specific chemical reactions involving 3,4-Dichlorobenzyl chloride are not detailed in the search results, it’s known that this compound can participate in various reactions due to the presence of the benzyl chloride group .Physical And Chemical Properties Analysis
3,4-Dichlorobenzyl chloride is a liquid at room temperature . It has a refractive index of n20/D 1.577 (lit.) . The boiling point is 122-124 °C/14 mmHg (lit.) and the density is 1.411 g/mL at 25 °C (lit.) .Scientific Research Applications
Chemical Synthesis
“3,4-Dichlorobenzyl chloride” is often used in chemical synthesis. For instance, it has been used in the Friedel-Crafts synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone , which is a key intermediate for the synthesis of sertraline .
Alkylating Agent
This compound also serves as an alkylating agent in the synthesis of poly(ether ketone)s having pendant sulfonic acid groups .
Production of Pharmaceuticals
“3,4-Dichlorobenzyl chloride” is used in the production of pharmaceuticals. As mentioned earlier, it is used in the synthesis of sertraline , a medication used to treat depression, obsessive-compulsive disorder, panic disorder, and social anxiety disorder .
Research Use
This compound is often used in research settings. It is sold by various scientific chemical suppliers for research use .
Production of Organic Compounds
“3,4-Dichlorobenzyl chloride” is used in the production of various organic compounds. It is classified under benzyl derivatives, which are used in the synthesis of a wide range of organic compounds .
Quality Control and Testing
This compound is used in quality control and testing. Its properties such as appearance, infrared spectrum, and refractive index are often measured and used for quality control purposes .
Safety And Hazards
3,4-Dichlorobenzyl chloride is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1,2-dichloro-4-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIFVWOCPGPNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059252 | |
| Record name | Benzene, 1,2-dichloro-4-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorobenzyl chloride | |
CAS RN |
102-47-6 | |
| Record name | 3,4-Dichlorobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichlorobenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichlorobenzyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2-dichloro-4-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,2-dichloro-4-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,3,4-trichlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DICHLOROBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451PB8SMIE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of 3,4-dichlorobenzyl chloride in organic synthesis?
A1: 3,4-Dichlorobenzyl chloride serves as a versatile building block in organic synthesis. It's primarily used as an alkylating agent, reacting with various nucleophiles to introduce the 3,4-dichlorobenzyl group. For instance, it reacts with:
- Alcohols: This reaction forms ethers, as demonstrated by the synthesis of N,N-diethylaminoethyl 3,4-dichlorobenzyl ether. [, ]
- Amines: This reaction yields secondary or tertiary amines, with examples including the synthesis of olanexidine hydrochloride and various N-(3,4-dichlorobenzyl)azoles. [, ]
- Phenols: This reaction forms aryl ethers and is crucial for synthesizing polymers like poly(ether sulfone)s and poly(ether ketone)s. [, ]
Q2: Are there any specific examples of 3,4-dichlorobenzyl chloride derivatives exhibiting biological activity?
A2: Yes, research highlights the potential biological activity of certain 3,4-dichlorobenzyl chloride derivatives.
- Plant Growth Regulation: Quaternary ammonium derivatives of (+)-limonene synthesized using 3,4-dichlorobenzyl chloride have shown growth-retardant activity in grapefruit seedlings. Interestingly, the activity varied depending on the specific derivative and concentration used. []
- Sigma Receptor Affinity: Several synthesized N-(3,4-dichlorobenzyl)azoles have demonstrated affinity towards sigma-1 and sigma-2 receptors. While further research is needed to understand the implications of this binding, it suggests potential applications in areas involving these receptors. []
Q3: What synthetic strategies are employed to produce 3,4-dichlorobenzyl chloride derivatives?
A3: The papers illustrate a few key synthetic strategies for incorporating 3,4-dichlorobenzyl chloride into more complex molecules:
- Williamson Ether Synthesis: This reaction, utilizing 3,4-dichlorobenzyl chloride and an alcohol in the presence of a base, efficiently produces ethers. Researchers optimized this reaction for N,N-diethylaminoethyl 3,4-dichlorobenzyl ether synthesis using phase-transfer catalysis to enhance yield and purity. [, ]
- Nucleophilic Substitution: This reaction, involving 3,4-dichlorobenzyl chloride and various nitrogen-containing nucleophiles, like amines and azoles, yields a range of derivatives. [, ]
- Polymerization Reactions: Polycondensation reactions employing 3,4-dichlorobenzyl chloride derivatives, like its reaction product with 1,1,1-tris(4-hydroxyphenyl)ethane, enable the synthesis of functionalized polymers. [, ]
Q4: How do researchers confirm the structure of compounds derived from 3,4-dichlorobenzyl chloride?
A4: Researchers utilize a combination of techniques to confirm the structure of newly synthesized compounds derived from 3,4-dichlorobenzyl chloride. These include:
- Spectroscopy: Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, particularly proton (1H) and carbon (13C) NMR, provide detailed information about functional groups and the carbon skeleton of the molecule. [, , , ]
- Mass Spectrometry (MS): This technique helps determine the molecular weight of the compound, further supporting the structural assignment. []
- Elemental Analysis: This technique confirms the percentage composition of elements within the compound, aligning with the proposed molecular formula. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)










